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Magnesium;fluoride -

Magnesium;fluoride

Catalog Number: EVT-14028765
CAS Number:
Molecular Formula: FMg+
Molecular Weight: 43.304 g/mol
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Product Introduction

Overview

Magnesium fluoride is an inorganic compound with the chemical formula MgF2\text{MgF}_2. It is known for its high melting point, transparency to ultraviolet light, and is commonly utilized in optical applications. The compound is classified as a fluoride, specifically a metal fluoride, where magnesium acts as the metal cation and fluorine as the anion. Magnesium fluoride has a molecular weight of approximately 62.3018 g/mol and is listed under the CAS Registry Number 7783-40-6 .

Synthesis Analysis

Methods of Synthesis

Magnesium fluoride can be synthesized through several methods:

Technical Details

  • The simultaneous addition method typically requires maintaining the reaction mixture at elevated temperatures (around boiling) and stirring continuously for optimal results. This process can lead to the formation of thixotropic magnesium fluoride, which is easier to filter .
Molecular Structure Analysis

Structure

Magnesium fluoride crystallizes in a tetragonal crystal system, characterized by its ionic bonding structure where each magnesium ion is surrounded by fluorine ions. The molecular structure can be represented as F2Mg\text{F}_2\text{Mg}, indicating that each magnesium atom is bonded to two fluorine atoms in a linear arrangement .

Data

  • Molecular Formula: MgF2\text{MgF}_2
  • Molecular Weight: 62.3018 g/mol
  • Crystal System: Tetragonal
  • Density: Approximately 3.15 g/cm³ .
Chemical Reactions Analysis

Reactions

Magnesium fluoride primarily forms through synthesis reactions involving magnesium and fluorine sources. The reaction can be summarized as follows:

Mg+F2MgF2\text{Mg}+\text{F}_2\rightarrow \text{MgF}_2

In this reaction, magnesium loses two electrons to become a Mg2+\text{Mg}^{2+} ion, while each fluorine atom gains one electron to form F\text{F}^{-} ions

4
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Technical Details

The synthesis reaction is an example of an ionic bond formation where the electrostatic attraction between positively charged magnesium ions and negatively charged fluoride ions leads to the creation of a stable ionic compound.

Mechanism of Action

The mechanism by which magnesium fluoride exerts its properties largely relates to its ionic nature and crystalline structure. When exposed to light, particularly ultraviolet light, magnesium fluoride exhibits low absorption rates, making it suitable for optical coatings. Its ability to transmit light across a wide wavelength range (150 nm - 7000 nm) enhances its application in optics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Melting Point: 1,261 °C (2,305 °F)
  • Density: Approximately 3.15 g/cm³
  • Refractive Index: 1.37 at 550 nm .

Chemical Properties

Magnesium fluoride is stable under normal conditions but can react with strong acids or bases. It has low solubility in water but can dissolve in concentrated acids, releasing hydrofluoric acid.

Applications

Magnesium fluoride has several scientific uses:

  • Optical Coatings: Due to its transparency in the ultraviolet range, it is widely used in anti-reflective coatings for lenses and optical devices.
  • Fiber Optics: It serves as a key material in fiber optics due to its favorable optical properties.
  • Laser Technology: Employed in laser systems for its ability to withstand high-energy environments without degrading .
Synthesis and Fabrication Methodologies of Magnesium Fluoride

Advanced Deposition Techniques for Thin-Film Applications

Electron beam evaporation remains the dominant method for depositing high-purity MgF₂ optical coatings, offering precise stoichiometry control and low optical losses. This technique operates at evaporation temperatures near 1,000°C to achieve a vapor pressure of 10⁻⁴ Torr, with optimal results obtained using molybdenum or tantalum boats and alumina crucibles. Critical process parameters include maintaining substrate temperatures at 300°C and controlling deposition rates at 0.8 nm/s to minimize columnar growth and subsequent moisture adsorption. Comparative studies reveal that conventionally evaporated MgF₂ films exhibit superior adherence to theoretical optical performance compared to sputtered counterparts, which often suffer from fluorine deficiency when deposited without reactive gases. However, evaporated films typically develop porous microstructures that increase hydroscopic susceptibility in humid environments, particularly problematic for infrared applications where moisture absorption causes significant transmission losses at 2.94 µm [2] [6] [9].

Table 1: Evaporation Parameters for MgF₂ Thin Films

ParameterOptimal ValueCrucible/Boat MaterialImpact on Film Properties
Substrate Temperature300°CN/AReduces tensile stress
Deposition Rate0.8 nm/sN/AMinimizes columnar growth
Vapor Pressure (10⁻⁴ Torr)1,000°CN/AEnsures sufficient vapor flux
Boat MaterialN/AMolybdenum, TantalumPrevents chemical reaction
Crucible LinerN/AGraphite, FABMATE®Maintains material purity

Atomic Layer Deposition (ALD) for Nanoscale Coatings

Atomic Layer Deposition has emerged as a promising technique for conformal MgF₂ nanoscale coatings, though process development remains challenging compared to established physical vapor deposition methods. Research demonstrates that ALD enables precise thickness control at the angstrom level, producing films with exceptionally low oxygen and carbon contamination—critical for ultraviolet optical applications requiring high transmission below 250 nm. The process utilizes sequential, self-limiting surface reactions between magnesium and fluorine precursors, typically magnesium bis(hexamethyldisilazide) and titanium tetrafluoride, though precursor chemistry research continues to evolve. Initial optical characterization shows ALD-deposited MgF₂ on silicon substrates and quartz lenses achieves high combined reflectance and transmittance (R+T) down to 350 nm. However, industrial adoption requires further optimization of precursor delivery systems and reaction kinetics to improve deposition rates and material utilization efficiency for complex optics [10].

Metathesis Reactions in Industrial-Scale Production

Gas-phase fluorination represents the most scalable synthesis route for high-purity MgF₂ nanoparticles, leveraging solid-state metathesis between magnesium carbonate (MgCO₃) or magnesium oxide (MgO) and anhydrous hydrogen fluoride (HF) vapor. This contact-free approach involves saturating powdered precursors with HF vapor released from aqueous hydrofluoric acid without direct liquid-phase interaction, as described in the reaction:

MgCO₃(s) + 2HF(g) → MgF₂(s) + CO₂(g) + H₂O(g)

This method yields non-agglomerated nanoparticles with controlled morphology while eliminating the washing steps required in wet precipitation methods, significantly reducing production costs and wastewater generation. Industrial implementation utilizes fluidized bed reactors operating at 300–400°C with precise HF concentration control, producing powders ideally suited for hot-pressing into infrared-transparent windows. The resulting ceramics exhibit minimal impurity content (<100 ppm alkali metals) after optimized washing cycles, fulfilling stringent military-grade optical material specifications for infrared windows requiring high transmission in the 3–5 µm atmospheric window [1] [5].

PVD and Sputtering Processes for Optical Component Fabrication

Radio-frequency (RF) magnetron sputtering enables uniform MgF₂ deposition on complex geometries, though achieving stoichiometry requires careful process control due to preferential fluorine ejection during bombardment. Sputtering targets demand high purity (99.9%) and density (3.18 g/cc) with recommended power densities below 20 W/square inch to prevent cracking, especially for indium-bonded assemblies. The inherent fluorine deficiency in non-reactive sputtering necessitates compensation strategies:

  • Reactive Sputtering: Introduction of fluorination gases (SF₆, XeF₂) during deposition
  • Co-Sputtering: Simultaneous use of magnesium and fluorine sources
  • Post-Deposition Annealing: Fluorine-rich ambient treatments to restore stoichiometry

Oxygen ion assistance during electron beam evaporation significantly improves film density—packing density increases from 0.76 to 0.94 as ion current rises from 0 to 80 mA—while simultaneously reducing color centers caused by fluorine vacancies. However, oxygen assistance compromises adhesion on silicon substrates, necessitating initial thin buffer layers (10–20 nm) deposited without ion assistance. This hybrid approach yields MgF₂ films combining low absorption at 2.94 µm (hydroxyl vibration peak) with reduced tensile stress (from 280 MPa to 120 MPa) and enhanced environmental stability [2] [4] [6].

Table 2: Sputtering Parameters for MgF₂ Optical Coatings

ParameterStandard ValueCritical Considerations
Target Purity≥99.9%Reduces UV absorption centers
RF Power Density≤20 W/in²Prevents target cracking
Bonding TypeIndium/ElastomerEnsures thermal contact
Sputtering GasArgonEnables stable plasma
Reactive Gas OptionsSF₆, XeF₂Compensates fluorine deficiency
Substrate Temperature150–300°CBalances adhesion and stress

Wet-Chemical Synthesis Routes and Precursor Optimization

Precipitation from aqueous solutions provides a versatile route for MgF₂ nanoparticles, with precursor chemistry and reaction kinetics dictating particle morphology and size distribution. Controlled fluorination employs magnesium chloride (MgCl₂) and ammonium fluoride (NH₄F) or hydrofluoric acid (HF) at ambient temperature according to:

MgCl₂(aq) + 2NH₄F(aq) → MgF₂(s) + 2NH₄Cl(aq)

Critical synthesis parameters include:

  • pH Control: Increasing pH from 1 to 9 transforms particle morphology from rods to uniform spheres essential for sintering transparent ceramics
  • Stoichiometric Ratio: Fluoride excess (F:Mg=6) prevents magnesium oxyfluoride formation
  • Precursor Concentration: Dilute solutions (<0.03M) minimize agglomeration
  • Washing Protocol: Five-stage deionized water washing reduces chloride contamination below 50 ppm

Binary fluoride systems like MgₓCo₁₋ₓF₂ demonstrate the expandable chemistry space, where cobalt incorporation modifies electronic properties but requires reducing atmospheres during calcination (300°C under H₂ flow) to prevent oxidation to Co₃O₄. Nanoparticles synthesized under optimized conditions (pH=9, F:Mg=6, 0.03M) exhibit spherical morphology with 50–100 nm diameters and specific surface areas exceeding 150 m²/g, enabling hot-pressing into infrared-transparent windows with minimal scattering losses [1] [8].

Table 3: Wet-Chemical Synthesis Parameters for MgF₂ Nanoparticles

Synthesis VariableOptimal ConditionEffect on Product Characteristics
pH Level9Spherical morphology
F:Mg Molar Ratio6:1Prevents non-stoichiometric impurities
Precursor Concentration0.03 MControls particle size (50–100 nm)
Washing Cycles5 (deionized water)Reduces alkali/chloride contaminants
Drying Temperature120°C (10 hours)Removes physisorbed water without sintering
Atmosphere ControlReducing (H₂)Prevents oxidation in binary systems

Properties

Product Name

Magnesium;fluoride

IUPAC Name

magnesium;fluoride

Molecular Formula

FMg+

Molecular Weight

43.304 g/mol

InChI

InChI=1S/FH.Mg/h1H;/q;+2/p-1

InChI Key

IVKQCNNOVDWFRO-UHFFFAOYSA-M

Canonical SMILES

[F-].[Mg+2]

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